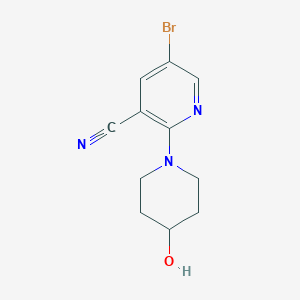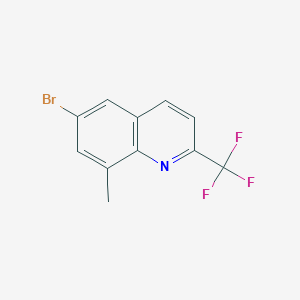![molecular formula C20H25BO3 B1405882 2-{4-[(4-Methoxyphenyl)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2052955-21-0](/img/structure/B1405882.png)
2-{4-[(4-Methoxyphenyl)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
“2-{4-[(4-Methoxyphenyl)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a phenylboronic ester derivative . It has been synthesized and its single crystals have been grown from hexane and petroleum ether .
Synthesis Analysis
The synthesis of this compound involves the combination of borate containing benzene rings and anisole structure . The structures of the title compounds were characterized by FT-IR, 13 C and 1 H NMR, and mass spectra .Molecular Structure Analysis
The molecular structure of this compound has been optimized by DFT and is consistent with the crystal structure determined by X-ray single crystal diffraction . The conformation analysis data demonstrate this consistency .Scientific Research Applications
Inhibitory Activity against Serine Proteases
- Research Context: Synthesized derivatives of this compound have been studied for their inhibitory activity against serine proteases, including thrombin. These studies help in understanding the compound's potential therapeutic applications in related fields.
- Source: Spencer et al., 2002
- Research Context: A derivative of this compound has been synthesized and applied for detecting H2O2 in living cells. This illustrates its utility in biological and chemical sensing applications.
- Source: Nie et al., 2020
- Research Context: The compound's crystal structure has been studied using X-ray diffraction and density functional theory (DFT). These studies are crucial for understanding its physicochemical properties and potential applications in materials science.
- Sources:
- Research Context: This compound has been utilized in the synthesis of stilbene derivatives, which are being tested for potential therapeutic applications in neurodegenerative diseases.
- Source: Das et al., 2015
- Research Context: Derivatives of this compound have been used in creating fluorescent nanoparticles, demonstrating its applications in nanotechnology and materials science.
- Source: Fischer et al., 2013
properties
IUPAC Name |
2-[4-[(4-methoxyphenyl)methyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25BO3/c1-19(2)20(3,4)24-21(23-19)17-10-6-15(7-11-17)14-16-8-12-18(22-5)13-9-16/h6-13H,14H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFRIXBSWUHSRMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CC3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[(4-Methoxyphenyl)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



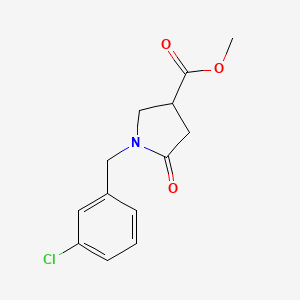
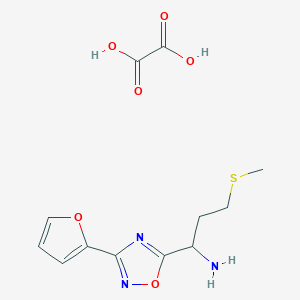
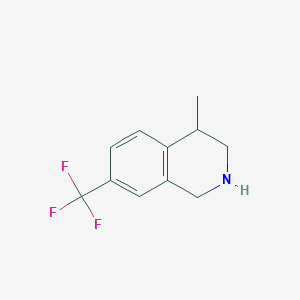
![Methyl 1-[2-(1H-Imidazol-1-yl)ethyl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B1405804.png)
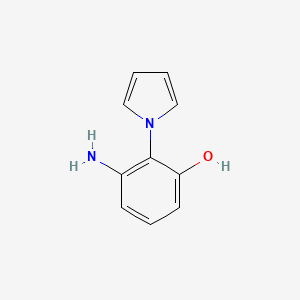
![N-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-N-methyl-N'-[1-phenyl-eth-(E)-ylidene]-hydrazine](/img/structure/B1405810.png)
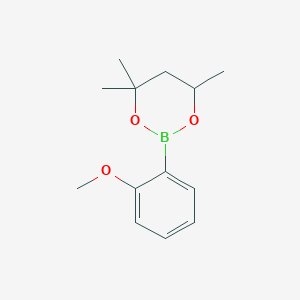
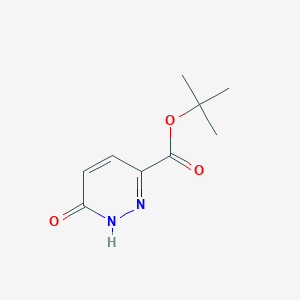
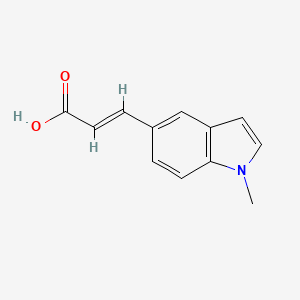
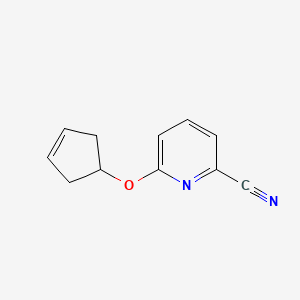
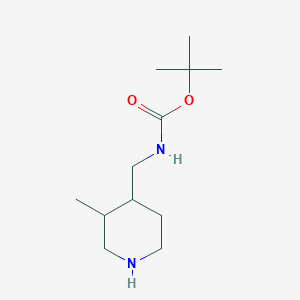
![2'-Tosyl-2',3'-dihydro-1'h-spiro[cyclobutane-1,4'-isoquinoline]](/img/structure/B1405819.png)
